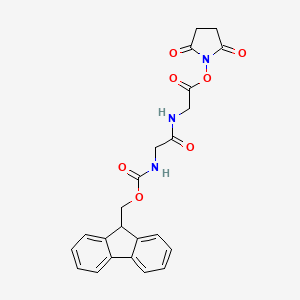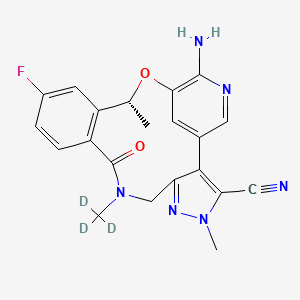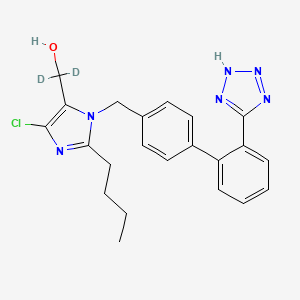
Hydrocinnamic-d5 Acid (phenyl-d5)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrocinnamic acid-d5 is a deuterated form of hydrocinnamic acid, where five hydrogen atoms are replaced with deuterium. This compound is a carboxylic acid with the molecular formula C9H5D5O2 and a molecular weight of 155.21 g/mol . It belongs to the class of phenylpropanoids and is characterized by a phenyl ring attached to a propanoic acid group.
準備方法
Hydrocinnamic acid-d5 can be synthesized through various methods. One common synthetic route involves the hydrogenation of cinnamic acid using deuterium gas. Another method includes the reduction of benzene-d5-propanol . The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) and deuterium gas under high pressure . Industrial production methods may involve similar processes but on a larger scale, ensuring higher yields and purity.
化学反応の分析
Hydrocinnamic acid-d5 undergoes several types of chemical reactions, including:
科学的研究の応用
Hydrocinnamic acid-d5 has a wide range of applications in scientific research:
作用機序
The mechanism of action of hydrocinnamic acid-d5 involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antioxidant by scavenging reactive oxygen species (ROS) and inhibiting oxidative stress . The compound may also interact with enzymes involved in the metabolism of phenylpropanoids, influencing their activity and regulation .
類似化合物との比較
Hydrocinnamic acid-d5 can be compared with other similar compounds such as:
Cinnamic acid: Unlike hydrocinnamic acid-d5, cinnamic acid has a double bond in the side chain and does not contain deuterium atoms.
Phenylpropanoic acid: This compound is similar to hydrocinnamic acid-d5 but lacks the deuterium atoms.
Hydroxycinnamic acids: Compounds like caffeic acid, ferulic acid, and p-coumaric acid have hydroxyl groups on the phenyl ring, which hydrocinnamic acid-d5 does not possess.
Hydrocinnamic acid-d5 is unique due to the presence of deuterium atoms, which makes it useful in isotopic labeling studies and provides different physical and chemical properties compared to its non-deuterated counterparts .
特性
分子式 |
C9H10O2 |
|---|---|
分子量 |
155.20 g/mol |
IUPAC名 |
3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |
InChI |
InChI=1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)/i1D,2D,3D,4D,5D |
InChIキー |
XMIIGOLPHOKFCH-RALIUCGRSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCC(=O)O)[2H])[2H] |
正規SMILES |
C1=CC=C(C=C1)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12397045.png)

![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboxamide](/img/structure/B12397067.png)







